molecular formula C34H46N6O10 B12871839 Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate

Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate

Cat. No.: B12871839
M. Wt: 698.8 g/mol
InChI Key: PKTOTFLYGXLZNH-UHFFFAOYSA-N
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Description

Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is a complex organic compound that features a purine base with tert-butoxycarbonyl-protected amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate typically involves multiple steps. The starting material is often a purine derivative, which undergoes a series of protection and coupling reactions. The tert-butoxycarbonyl groups are introduced to protect the amino groups during the synthesis. The final step usually involves esterification to introduce the benzyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protective groups or modify the purine base.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in the removal of protective groups.

Scientific Research Applications

Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The tert-butoxycarbonyl groups protect the amino groups, allowing the compound to interact with enzymes or receptors without undergoing premature reactions. The purine base can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(2,6-diamino-9H-purin-9-yl)acetate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    Benzyl 2-(2,6-bis(bis(methoxycarbonyl)amino)-9H-purin-9-yl)acetate: Features different protective groups, which can influence its reactivity and interactions.

Uniqueness

Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is unique due to its specific protective groups, which provide stability and control over its reactivity. This makes it particularly useful in complex synthetic routes and in applications where controlled reactivity is essential.

Properties

Molecular Formula

C34H46N6O10

Molecular Weight

698.8 g/mol

IUPAC Name

benzyl 2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetate

InChI

InChI=1S/C34H46N6O10/c1-31(2,3)47-27(42)39(28(43)48-32(4,5)6)25-23-24(38(20-35-23)18-22(41)46-19-21-16-14-13-15-17-21)36-26(37-25)40(29(44)49-33(7,8)9)30(45)50-34(10,11)12/h13-17,20H,18-19H2,1-12H3

InChI Key

PKTOTFLYGXLZNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)OCC3=CC=CC=C3)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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